
2-Bromo-7-methoxynaphthalene
Vue d'ensemble
Description
2-Bromo-7-methoxynaphthalene is a chemical compound with the molecular formula C11H9BrO . It has a molecular weight of 237.1 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-7-methoxynaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2-position with a bromine atom and at the 7-position with a methoxy group .Physical And Chemical Properties Analysis
2-Bromo-7-methoxynaphthalene is a solid at room temperature . It has a molecular weight of 237.1 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Chemical Properties
“2-Bromo-7-methoxynaphthalene” has a CAS Number of 200875-36-1 and a molecular weight of 237.1 .
Storage and Safety
This compound should be stored in a dry place at room temperature . It has a GHS07 safety classification, with hazard statements H315-H319 . Precautionary measures include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
Spectroscopic Analysis
The vibrational, electronic, and charge transfer studies on 2-bromo-6-methoxynaphthalene were conducted using the DFT method with B3LYP/6-311þþG(d,p) theory . Theoretical and experimental investigations on FT-IR and FT Raman were executed .
Molecular Docking Studies
Molecular docking studies were conducted, and the protein-ligand binding properties were discussed . It was found that the compound exhibits anti-cancer activities .
Potential Anti-Cancer Drug
The compound satisfies drug-like properties and has a softness value, indicating its less toxic nature . It may be used as a pharmaceutical product . The low binding energy predicts that the compound may be modified as a drug for treating cancer .
Synthesis of Nabumetone
2-Bromo-6-methoxynaphthalene is used in the synthesis of nabumetone [4- (6-methoxy-2-naphthalenyl)-2-butanone] by Heck reaction .
Safety and Hazards
The safety information available indicates that 2-Bromo-7-methoxynaphthalene may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
2-bromo-7-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFOVYQPOOUQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514522 | |
| Record name | 2-Bromo-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-methoxynaphthalene | |
CAS RN |
200875-36-1 | |
| Record name | 2-Bromo-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


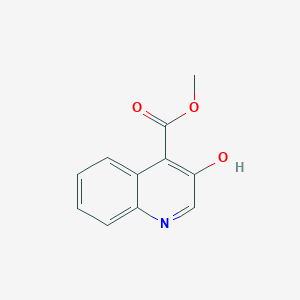
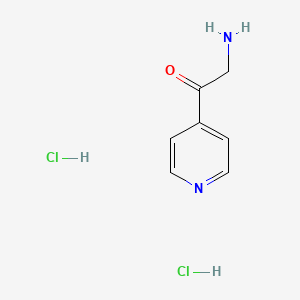
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)

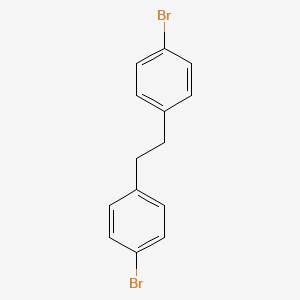
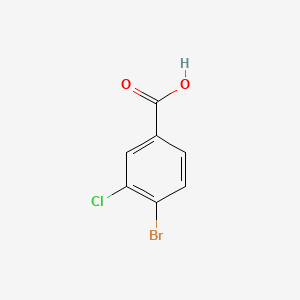




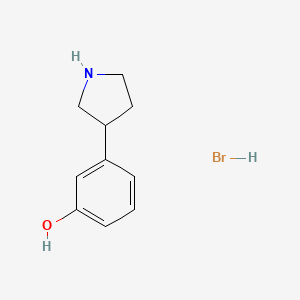
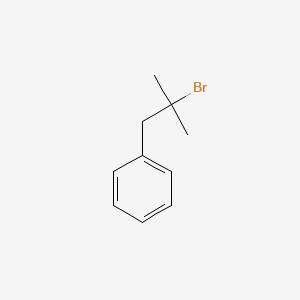
amine](/img/structure/B1282038.png)
